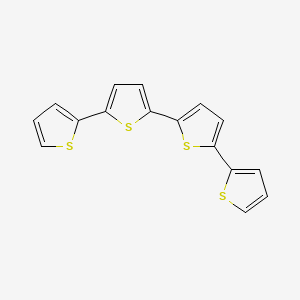

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Description

2-Thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene (CAS: 153561-84-3, molecular formula: C₁₈H₁₄S₄, molecular weight: 358.56 g/mol) is a conjugated oligothiophene comprising three linearly linked thiophene rings. The central thiophene unit is substituted at the 2- and 5-positions with two additional thiophene moieties, creating a rigid, planar structure with extended π-conjugation. This architecture enhances electronic delocalization, making the compound suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices .

For example, describes the use of Pd(PPh₃)₂Cl₂-catalyzed Suzuki or Stille couplings to assemble thiophene derivatives from brominated precursors . Similar methods, involving sequential bromination and coupling of thiophene monomers, likely apply to the target compound.

Propriétés

IUPAC Name |

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10S4/c1-3-11(17-9-1)13-5-7-15(19-13)16-8-6-14(20-16)12-4-2-10-18-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEJOIFDICYSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103945-18-2 | |

| Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103945-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40204863 | |

| Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-29-1 | |

| Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2':5',2'',5'',2'''-Quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene typically involves the coupling of thiophene derivatives. One common method is the palladium-catalyzed cross-coupling reaction of 2,2’-bithiophene derivatives with 2,2’-bithiophene . Another approach involves the acylation of 2,2’:5’,2’'-terthiophene followed by further reactions to form the quaterthiophene structure .

Industrial Production Methods: Industrial production of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene often employs scalable synthetic routes such as the Stille or Suzuki coupling reactions. These methods allow for the efficient production of the compound in large quantities, which is essential for its use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Substitution reactions, particularly halogenation, are common for modifying the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene, which can be further utilized in different applications .

Applications De Recherche Scientifique

Overview

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene, commonly referred to as quaterthiophene, is a member of the thiophene family characterized by its extended conjugation and unique electronic properties. This compound has garnered attention for its potential applications across various fields, particularly in organic electronics and materials science.

Organic Electronics

Quaterthiophene exhibits remarkable electronic properties, making it suitable for several applications in the field of organic electronics:

- Organic Photovoltaics (OPVs) : Quaterthiophene is used as an electron donor material in OPV devices. Its ability to facilitate efficient charge transfer enhances the overall power conversion efficiency of solar cells. Studies have shown that incorporating quaterthiophene into the active layer significantly improves light absorption and exciton dissociation, leading to higher energy yields .

- Organic Field Effect Transistors (OFETs) : The compound serves as a semiconductor in OFETs due to its high charge mobility. Research indicates that devices utilizing quaterthiophene can achieve excellent on/off ratios and operational stability, making them viable for flexible electronic applications .

Sensors

Quaterthiophene-based materials are being explored for use in chemical sensors:

- Gas Sensors : The compound's sensitivity to changes in its electronic structure allows it to detect various gases, including volatile organic compounds (VOCs). Studies demonstrate that quaterthiophene-modified sensors exhibit rapid response times and high selectivity towards specific gases, which is crucial for environmental monitoring .

Photonic Applications

The optical properties of quaterthiophene make it a candidate for photonic applications:

- Light Emitting Diodes (LEDs) : Quaterthiophene has been investigated as a light-emitting material in organic LEDs. Its ability to emit light upon electrical stimulation can be harnessed for display technologies and lighting applications .

Medicinal Chemistry

Research into the biological activity of quaterthiophene has revealed potential medicinal applications:

- Anticancer Activity : Preliminary studies suggest that quaterthiophene derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Material Science

In material science, quaterthiophene is being explored for its structural properties:

- Polymer Composites : Quaterthiophene can be incorporated into polymer matrices to enhance mechanical and electrical properties. This application is particularly relevant in developing advanced materials for various industrial uses .

Comparison with Related Compounds

The following table summarizes key differences between quaterthiophene and related thiophene compounds:

| Compound Name | Number of Thiophene Units | Key Applications | Charge Mobility |

|---|---|---|---|

| This compound | 4 | OPVs, OFETs, Sensors | High |

| 2,2'-bithiophene | 2 | Precursor for thiophene derivatives | Moderate |

| 2,2':5',2''-terthiophene | 3 | Organic electronics | Moderate |

Mécanisme D'action

The mechanism of action of 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, including:

Electron Transport: It facilitates electron transport in organic electronic devices.

Charge Transfer: The compound can participate in charge transfer processes, making it valuable in photovoltaic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related thiophene derivatives (Table 1).

Table 1: Comparison of Key Thiophene Derivatives

Key Comparisons :

Conjugation and Bandgap :

- The target compound’s three thiophene units provide extended conjugation, resulting in a lower HOMO-LUMO gap compared to 5-methyl-5'-phenyl-2,2'-bithiophene (two thiophene units) . This property enhances light absorption and charge carrier mobility, favoring optoelectronic applications.

- In contrast, carbazole-substituted derivatives (e.g., 6a) exhibit higher hole mobility due to electron-rich carbazole groups, making them superior for OLED hole-transport layers .

Solubility and Processability :

- Linear oligothiophenes like the target compound often suffer from poor solubility in organic solvents due to rigid backbones. Derivatives with alkyl or aryl groups (e.g., 5-methyl-5'-phenyl-2,2'-bithiophene) show improved solubility, enabling solution-processed device fabrication .

Functionalization and Applications :

- The aldehyde group in compound 6a allows further functionalization (e.g., Schiff base formation), enabling tailored optoelectronic properties .

- Halogenated derivatives (e.g., 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene) are intermediates in drug synthesis, highlighting the versatility of thiophene scaffolds in medicinal chemistry .

Thermal Stability: Fused thieno[2,3-b]thiophene derivatives (e.g., bis-pyrazolo compounds) exhibit superior thermal stability (>300°C decomposition temperatures) compared to linear oligothiophenes, making them suitable for high-temperature device processing .

Research Findings and Implications

- Organic Electronics : The target compound’s extended conjugation suggests utility in OFETs, with predicted charge carrier mobilities comparable to terthiophene derivatives (10⁻²–10⁻³ cm²/V·s) . However, its solubility limitations may necessitate side-chain engineering for practical use.

Activité Biologique

The compound 2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene , also known as quaterthiophene , is a member of the thiophene family characterized by its unique electronic properties and potential applications in various fields, including organic electronics and medicinal chemistry. This article explores its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Molecular Formula: C16H10S4

Molecular Weight: 318.47 g/mol

CAS Number: 5632-29-1

IUPAC Name: this compound

Biological Activity Overview

Thiophene derivatives, including quaterthiophene, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail specific activities and relevant case studies.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of various thiophene compounds against bacterial strains, demonstrating minimum inhibitory concentrations (MIC) that suggest potential therapeutic applications.

| Compound Name | Biological Activity | Assay Type | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | Broth microdilution | 50 |

| Foetithiophene F | Antimicrobial | Broth microdilution/B. cereus | 50 |

| Gentamicin (Control) | Antimicrobial | Broth microdilution/B. cereus | 10 |

The compound demonstrated comparable efficacy to established antibiotics like gentamicin, indicating its potential for further development in antimicrobial therapies .

Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory properties. In vitro assays have shown that certain thiophene compounds can inhibit nitric oxide (NO) production in LPS-stimulated microglial cells, a common model for studying neuroinflammation.

| Compound Name | Biological Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Anti-inflammatory | BV-2 microglial cells | 79.5 |

| Quercetin (Control) | Anti-inflammatory | BV-2 microglial cells | 16.3 |

The results indicate that the compound effectively reduces inflammatory markers, suggesting its potential use in treating neurodegenerative diseases characterized by inflammation .

Cytotoxicity

Cytotoxic effects of thiophene derivatives have been evaluated using various cancer cell lines. The compound's ability to induce cell death was assessed through resazurin reduction assays.

| Compound Name | Biological Activity | Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Cytotoxicity | CEM/ADR5000 (leukemia) | 21.09 |

| Doxorubicin (Control) | Cytotoxicity | CEM/ADR5000 (leukemia) | 195.12 |

This data suggests that quaterthiophene exhibits promising cytotoxic effects against leukemia cells, warranting further investigation into its mechanisms of action .

The biological activity of thiophene derivatives is often attributed to their ability to interact with biological macromolecules, influencing pathways involved in inflammation and cell proliferation. Studies suggest that these compounds may act by modulating signaling pathways associated with oxidative stress and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.